N'-[(E)-(3-fluorophenyl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-(3-fluorophenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, and they are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a pyridine ring and a fluorophenyl group, making it a valuable molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-fluorophenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 3-fluorobenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-fluorophenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and carbonyl compound.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major products are the corresponding amine and carbonyl compound.
Substitution: The major products depend on the substituent introduced during the reaction.
Scientific Research Applications
N’-[(E)-(3-fluorophenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-fluorophenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound can also act as an enzyme inhibitor, interfering with the activity of specific enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(3-fluorophenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of both a pyridine ring and a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The fluorine atom enhances the compound’s stability and reactivity, while the pyridine ring provides a site for coordination with metal ions .
Properties
Molecular Formula |
C13H10FN3O |
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Molecular Weight |
243.24 g/mol |
IUPAC Name |
N-[(E)-(3-fluorophenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10FN3O/c14-12-5-1-3-10(7-12)8-16-17-13(18)11-4-2-6-15-9-11/h1-9H,(H,17,18)/b16-8+ |
InChI Key |
DGFGLZLZLZPPQC-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=N/NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=NNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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